

Technical Guide: Physicochemical Properties of 3-Iodo-5-methylpyridin-2-amine

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Compound of Interest

Compound Name: 3-Iodo-5-methylpyridin-2-amine

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of **3-Iodo-5-methylpyridin-2-amine** (CAS No: 211308-79-1). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an iodinated pyridine ring with amino and methyl substitutions, offers versatile reactivity for various chemical transformations, such as nucleophilic substitutions and metal-catalyzed coupling reactions.[1][2] This document consolidates essential data, details experimental protocols, and presents logical workflows to support researchers in its effective application.

Compound Identification and Core Properties

3-Iodo-5-methylpyridin-2-amine is a substituted pyridine derivative. The presence of an iodine atom makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group provides a site for amidation and other derivatizations.

Table 1: Compound Identifiers

Identifier	Value
Chemical Name	3-Iodo-5-methylpyridin-2-amine
Synonyms	2-Amino-3-iodo-5-methylpyridine, 3-Iodo-5-methyl-pyridin-2-ylamine
CAS Number	211308-79-1
Molecular Formula	C ₆ H ₇ IN ₂
Molecular Weight	234.04 g/mol
InChI Key	GSRKHYYLAZKHSА-UHFFFAOYSA-N

Table 2: Physicochemical Data

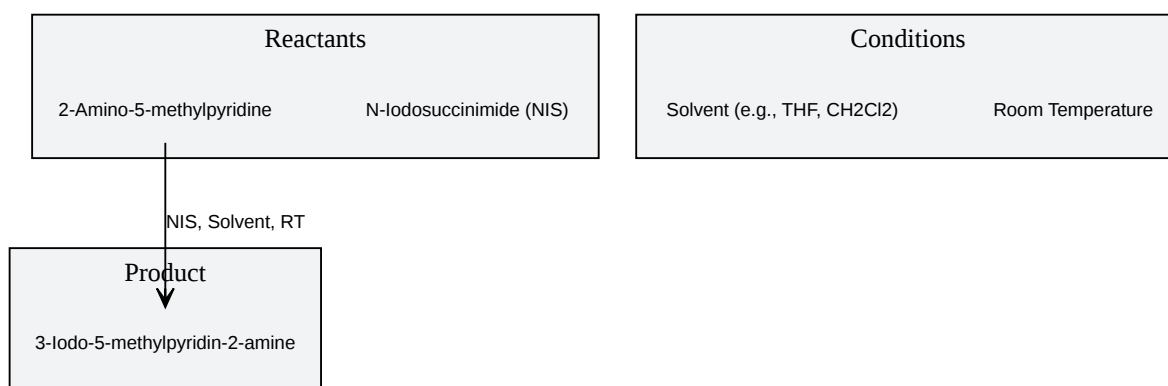
Property	Value	Source(s)
Physical State	Solid, White to light yellow powder	[1]
Melting Point	86-89 °C	[3]
Boiling Point	295.5 °C (at 760 mmHg)	[4]
Density	1.9 ± 0.1 g/cm ³	[4]
XLogP3	1.5	[4]
Topological Polar Surface Area	38.9 Å ²	[4]
Vapor Pressure	0.00152 mmHg at 25°C	[4]
Flash Point	132.5 ± 27.3 °C	[4]
Sensitivity	Light Sensitive	[3]
Storage Conditions	Store at 0-8 °C, keep in a dark place, under an inert atmosphere.	[1]

Experimental Protocols

Synthesis of 3-Iodo-5-methylpyridin-2-amine

A common and effective method for the synthesis of **3-Iodo-5-methylpyridin-2-amine** is the electrophilic iodination of the precursor, 2-Amino-5-methylpyridine, at the electron-rich position 3. The following protocol is adapted from established procedures for the iodination of similar 2-aminopyridine derivatives.[4]

Reaction Scheme:



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Synthetic pathway for **3-Iodo-5-methylpyridin-2-amine**.

Methodology:

- **Preparation:** To a round-bottom flask equipped with a magnetic stirrer, add 2-Amino-5-methylpyridine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
- **Reagent Addition:** Add N-Iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **3-Iodo-5-methylpyridin-2-amine**.

Analytical Characterization

The identity, purity, and stability of **3-Iodo-5-methylpyridin-2-amine** are critical for its application. A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.

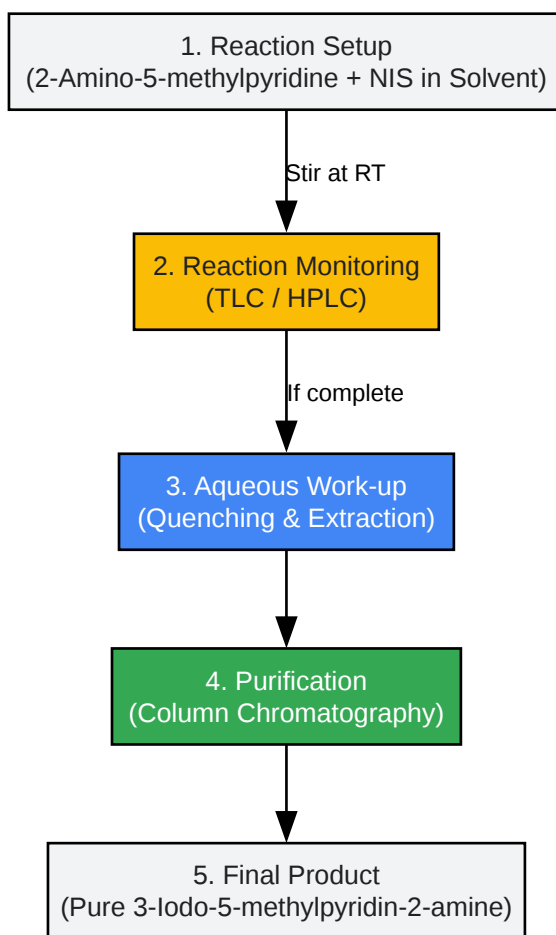
High-Performance Liquid Chromatography (HPLC) Protocol:

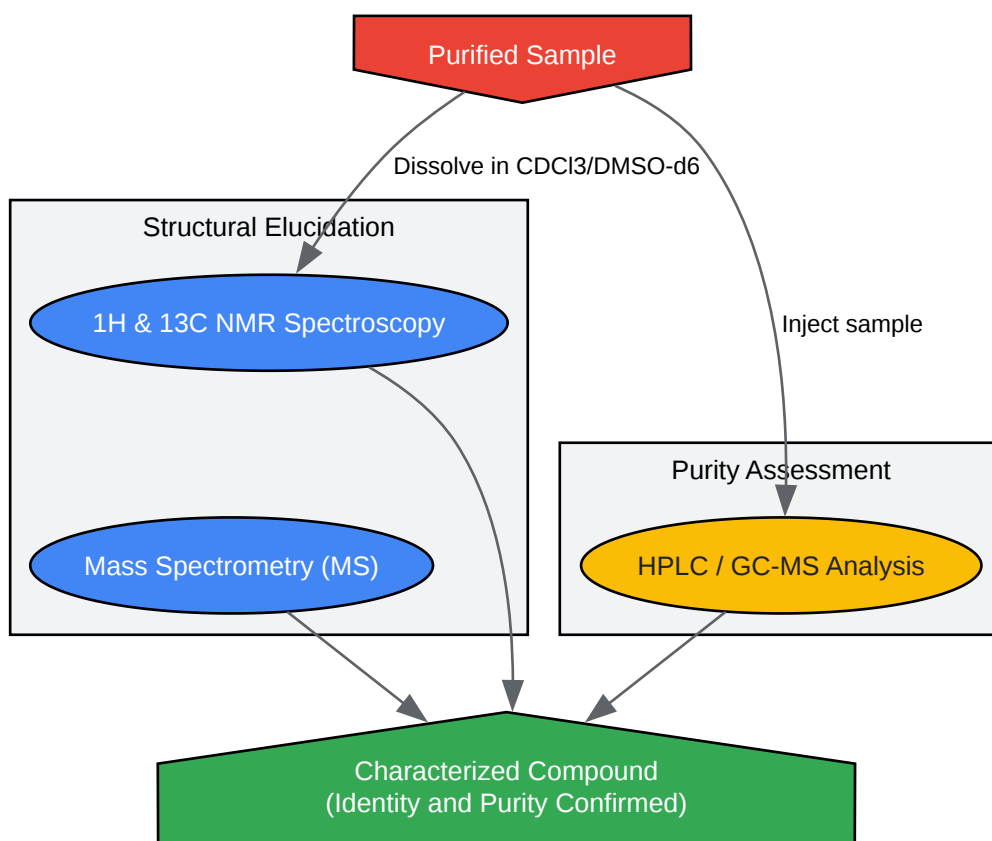
- **Instrument:** HPLC system equipped with a UV detector.
- **Column:** C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid for improved peak shape. A typical starting condition could be a 40:60 (v/v) mixture of acetonitrile/water.^[5]
- **Flow Rate:** 1.0 mL/min.^[5]
- **Detection:** UV detection at a wavelength determined from the compound's UV-Vis spectrum (e.g., 245 nm).^[5]
- **Sample Preparation:** Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Workflow Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the logical flow from the starting material to the final, purified product.





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